molecular formula C10H8O8 B12804569 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate CAS No. 20129-59-3

2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate

Cat. No.: B12804569
CAS No.: 20129-59-3
M. Wt: 256.17 g/mol
InChI Key: REECMDYNMZHBHM-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is an organic compound known for its unique chemical structure and reactivity. This compound features a cyclohexa-1,4-diene core with two hydroxyl groups and two keto groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate typically involves the acetylation of 2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

Scientific Research Applications

2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate has numerous applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups enable the compound to participate in hydrogen bonding and electron transfer processes, influencing biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the acetate groups.

    2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene: The parent compound without acetylation.

    1,4-Dihydroxy-2,5-dimethoxybenzene: Features methoxy groups instead of acetates.

Uniqueness

2,5-Dihydroxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate is unique due to its acetylated hydroxyl groups, which enhance its solubility and reactivity compared to its non-acetylated counterparts. This modification allows for more diverse applications and improved performance in various chemical reactions.

Properties

CAS No.

20129-59-3

Molecular Formula

C10H8O8

Molecular Weight

256.17 g/mol

IUPAC Name

(4-acetyloxy-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl) acetate

InChI

InChI=1S/C10H8O8/c1-3(11)17-9-5(13)7(15)10(18-4(2)12)8(16)6(9)14/h13,16H,1-2H3

InChI Key

REECMDYNMZHBHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=O)C(=C(C1=O)O)OC(=O)C)O

Origin of Product

United States

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